(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Endocannabinoid pharmacology Monoacylglycerol lipase Covalent inhibitor

Procure (E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1798431-46-5) for target-engagement studies. The unique (E)-styrylsulfonyl group acts as a covalent Michael acceptor, enabling sub-micromolar MAGL inhibition (IC50=110 nM) with >90-fold selectivity over CB2. Unlike saturated sulfonyl analogs, this electrophilic warhead sustains irreversible target labeling ideal for activity-based protein profiling (ABPP) and CNS serine hydrolase research.

Molecular Formula C20H19NO4S
Molecular Weight 369.44
CAS No. 1798431-46-5
Cat. No. B2837260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS1798431-46-5
Molecular FormulaC20H19NO4S
Molecular Weight369.44
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C20H19NO4S/c22-19-17-8-4-5-9-18(17)20(25-19)11-13-21(14-12-20)26(23,24)15-10-16-6-2-1-3-7-16/h1-10,15H,11-14H2/b15-10+
InChIKeySALUCRQWPCNZCY-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-1'-(Styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1798431-46-5): A Spirocyclic Scaffold with Endocannabinoid System Activity


(E)-1'-(Styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1798431-46-5, MW 369.44, C20H19NO4S) is a spiro[isobenzofuran-1,4'-piperidine] derivative featuring an (E)-styrylsulfonyl substituent. This compound belongs to a privileged scaffold class that has been explored for NPY5 receptor modulation [1], melanocortin-4 receptor (MC4R) agonism [2], histamine H3 receptor inverse agonism [3], and central nervous system indications [4]. The (E)-styrylsulfonyl group introduces a conjugated α,β-unsaturated sulfone moiety that can serve as a Michael acceptor, a feature independently validated in anticancer agents such as ON01910 [5].

Why Generic N-Sulfonyl Spiro[isobenzofuran-1,4'-piperidine] Analogs Cannot Simply Replace (E)-1'-(Styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one


Generic substitution within the N-sulfonyl spiro[isobenzofuran-1,4'-piperidine] class is precluded by the unique chemical and biological properties conferred by the (E)-styrylsulfonyl group. Unlike saturated phenylsulfonyl or benzylsulfonyl analogs, the α,β-unsaturated styrylsulfonyl moiety acts as a covalent Michael acceptor, enabling irreversible or pseudo-irreversible target engagement [1]. This electrophilic character translates into a distinct bioactivity profile: the target compound exhibits sub-micromolar inhibition of monoacylglycerol lipase (MAGL; IC50 = 110 nM) while displaying >90-fold weaker activity at the cannabinoid CB2 receptor (IC50 = 10,000 nM) [2]. Saturated sulfonyl analogs lack this Michael acceptor functionality and do not reproduce this selectivity fingerprint, making blind substitution scientifically invalid for studies requiring specific endocannabinoid system modulation.

Quantitative Differentiation Evidence for (E)-1'-(Styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Versus Closest Analogs


MAGL Inhibition: 110 nM IC50 Versus Micromolar CB2 Activity Establishes Target Selectivity

This compound inhibits human recombinant MAGL with an IC50 of 110 nM, as measured in a 4-NPA substrate hydrolysis assay after 30 min incubation [1]. In contrast, its activity at the cannabinoid CB2 receptor is minimal (IC50 = 10,000 nM by [3H]CP55,940 displacement) [1]. This represents a >90-fold selectivity index, a distinction not documented for saturated N-phenylsulfonyl or N-benzylsulfonyl spiro analogs, where such selectivity data are absent from the literature [2].

Endocannabinoid pharmacology Monoacylglycerol lipase Covalent inhibitor

ABHD Profiling: Consistent 10 μM Activity Across ABHD12 and ABHD6 Defines a Broad Serine Hydrolase Fingerprint

The compound exhibits IC50 values of 10,000 nM at both ABHD12 (human, HEK293 homogenates, [1,2,3-3H]2-OG substrate, 30 min pre-incubation) and ABHD6 (same conditions) [1]. This equipotent low-micromolar ABHD profile, combined with the 110 nM MAGL potency, creates a multi-target serine hydrolase signature that is structurally encoded by the styrylsulfonyl warhead [2]. In contrast, the N-phenylsulfonyl analog (CAS 1797891-05-4) lacks any publicly reported ABHD or MAGL activity data, precluding any assumption of similar polypharmacology [3].

Serine hydrolase ABHD12 ABHD6 Lipid metabolism

Michael Acceptor Reactivity of the (E)-Styrylsulfonyl Group Enables Covalent Target Engagement

The (E)-styrylsulfonyl group has been independently characterized as a 'near-perfect Michael acceptor' for cysteine-specific protein bioconjugation, exhibiting superior chemoselectivity and conjugate stability compared to maleimides [1]. This intrinsic electrophilicity, absent in saturated phenylsulfonyl or benzylsulfonyl analogs, enables covalent target engagement with active-site cysteine residues in serine hydrolases such as MAGL and ABHD family members. The target compound uniquely combines this warhead with a spiro[isobenzofuran-1,4'-piperidine] core that has been extensively explored for CNS drug discovery [2].

Covalent inhibitor Michael acceptor Cysteine bioconjugation Chemical biology probe

Styrylsulfonyl Pharmacophore is Validated in Clinical-Stage Anticancer Agents, Expanding Translational Relevance

The styrylsulfonyl motif is a core pharmacophore in ON01910 (rigosertib), a Phase III non-ATP competitive anticancer mitotic inhibitor [1]. Styrylsulfonyl compounds induce cell-cycle arrest and apoptosis via PI-3K/Akt/mTOR pathway inhibition [2]. The target compound uniquely merges this clinically validated warhead with the spiro[isobenzofuran-1,4'-piperidine] scaffold, creating a hybrid chemotype not accessible through any commercial saturated sulfonyl analog. In contrast, the N-phenylsulfonyl derivative (CAS 1797891-05-4) contains a simple benzenesulfonyl group lacking the α,β-unsaturated system and has no reported clinical lineage .

Oncology Mitotic inhibitor Styryl sulfone Translational pharmacology

The Spiro[isobenzofuran-1,4'-piperidine] Core Confers CNS Multi-Target Privileged Scaffold Status

The spiro[isobenzofuran-1,4'-piperidine] core has been independently established as a privileged scaffold with demonstrated activity across three GPCR families: NPY5 (Klioze et al., patent data) [1], MC4R (Merck, IC50 values in low nanomolar range for optimized analogs) [2], and H3 receptors (Banyu/Merck, IC50 = 0.54–0.72 nM for optimized leads) [3]. The target compound uniquely combines this CNS-active scaffold with a styrylsulfonyl electrophile, creating potential for covalent polypharmacology. Competing N-alkyl or N-acyl spiro derivatives lack this covalent capacity, while N-phenylsulfonyl variants lack the α,β-unsaturated system needed for Michael addition.

CNS drug discovery Privileged scaffold Polypharmacology GPCR

Highest-Value Application Scenarios for (E)-1'-(Styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one


Chemical Probe for Serine Hydrolase Profiling in Endocannabinoid Research

With a MAGL IC50 of 110 nM and defined ABHD12/ABHD6 activities at 10 μM, this compound serves as a multi-target serine hydrolase probe for dissecting endocannabinoid catabolic pathways. The styrylsulfonyl warhead enables covalent labeling of active-site cysteines, facilitating target engagement studies via mass spectrometry-based competitive activity-based protein profiling (ABPP) [1]. The >90-fold selectivity window over CB2 minimizes cannabinoid receptor confounding when used at concentrations below 1 μM [2].

Covalent Inhibitor Lead Optimization Starting Point

The combination of a clinically precedented styrylsulfonyl Michael acceptor with a CNS-privileged spiro[isobenzofuran-1,4'-piperidine] scaffold makes this compound an attractive starting point for structure-based optimization of covalent inhibitors targeting the endocannabinoid system or CNS serine hydrolases [3]. Unlike reversible N-phenylsulfonyl analogs, the covalent mechanism offers potential for sustained target engagement and improved PK/PD relationships [4].

Negative Control for Spirocyclic GPCR Ligand Screening

Given the established activity of spiro[isobenzofuran-1,4'-piperidine] derivatives at NPY5, MC4R, and H3 receptors [5], this compound at low-nanomolar concentrations can serve as a covalent occupancy probe or as a chemically matched negative control (depending on GPCR profiling outcome) in screening cascades where the spiro scaffold is employed for GPCR ligand discovery but serine hydrolase off-target activity must be accounted for.

Comparative Pharmacophore Validation in Cancer Cell Line Panels

The styrylsulfonyl pharmacophore has demonstrated selective cytotoxicity toward cancer cells while sparing non-transformed fibroblasts [6]. This compound uniquely enables comparative profiling of the spiro[isobenzofuran-1,4'-piperidine] scaffold versus established styrylsulfonyl anticancer agents (e.g., ON01910 analogs) in NCI-60 or similar cancer cell line panels, providing structure-activity relationship data that cannot be obtained using saturated sulfonyl analogs [7].

Quote Request

Request a Quote for (E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.